

Rotational Isomerism of 2-Bromoethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromoethanol

Cat. No.: B042945

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rotational isomerism of **2-bromoethanol**, a molecule of significant interest in conformational analysis. The presence of a flexible carbon-carbon single bond and the potential for intramolecular interactions give rise to distinct rotational isomers, or conformers, with varying stabilities and physicochemical properties. Understanding the conformational landscape of **2-bromoethanol** is crucial for applications in stereoselective synthesis, molecular recognition, and drug design, where molecular geometry plays a pivotal role.

Core Concepts: Conformational Isomers of 2-Bromoethanol

The rotation around the C-C bond in **2-bromoethanol** ($\text{Br-CH}_2\text{-CH}_2\text{-OH}$) results in a continuum of possible three-dimensional arrangements. However, due to steric and electronic interactions, only specific staggered conformations are energetically favorable. The two most stable and extensively studied conformers are the gauche and anti (or trans) isomers.

The gauche conformer is characterized by a dihedral angle of approximately 60° between the bromine and oxygen atoms when viewed along the C-C bond. This conformation is notably stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the bromine atom.^{[1][2]} This interaction is a classic example of the "gauche effect," where a typically less favored steric arrangement is stabilized by favorable electronic interactions.^[3]

The anti conformer, also referred to as the trans conformer, has the bromine and oxygen atoms positioned at a dihedral angle of 180°. While this arrangement minimizes steric hindrance between the bulky bromine and hydroxyl groups, it lacks the stabilizing intramolecular hydrogen bond present in the gauche form.

Spectroscopic and computational studies have consistently shown that the gauche conformer is the more stable of the two in the gas phase and in non-polar solvents.^{[4][5]} The energy difference between the gauche and anti conformers is a key parameter in understanding the conformational equilibrium of **2-bromoethanol**.

Data Presentation: A Quantitative Summary

The following tables summarize the key quantitative data obtained from various experimental and computational studies on the rotational isomers of **2-bromoethanol**.

Table 1: Thermodynamic Data for the Conformational Equilibrium of **2-Bromoethanol**

Experimental Method	ΔH° (anti - gauche) (kcal/mol)	Temperature Range (°C)	Reference
Infrared Spectroscopy (Vapor)	1.45 ± 0.1	Up to 130	^{[5][6]}
Infrared Spectroscopy (CCl ₄ solution)	1.25 ± 0.08	Not specified	^[5]
Electron Diffraction (Gas Phase)	1.82 ± 0.64 (ΔE°)	60 - 200	

Table 2: Structural Parameters of **2-Bromoethanol** Conformers from Electron Diffraction

Parameter	Gauche Conformer	Anti Conformer	Reference
r(C-O) (Å)	1.419 (14)	Assumed equal to gauche	
r(C-C) (Å)	1.499 (26)	Assumed equal to gauche	
r(C-Br) (Å)	1.949 (6)	Assumed equal to gauche	
$\angle(\text{CCO})$ (°)	112.8 (12)	Assumed equal to gauche	
$\angle(\text{CCBr})$ (°)	111.2 (13)	Assumed equal to gauche	
$\tau(\text{OCCBr})$ (°)	62.3 (29)	180 (fixed)	

Table 3: Rotational and Quadrupole Coupling Constants from Microwave Spectroscopy

Parameter	Value	Isotopic Species	Reference
A (MHz)	10335.54 ± 0.02	^{79}Br	[1]
B (MHz)	2831.62 ± 0.01	^{79}Br	[1]
C (MHz)	2397.64 ± 0.01	^{79}Br	[1]
A (MHz)	10291.56 ± 0.02	^{81}Br	[1]
B (MHz)	2810.12 ± 0.01	^{81}Br	[1]
C (MHz)	2380.12 ± 0.01	^{81}Br	[1]
χ_{aa} (MHz)	355.7 ± 1.5	^{79}Br	[1]
χ_{bb} (MHz)	-181.3 ± 1.0	^{79}Br	[1]
χ_{cc} (MHz)	-174.4 ± 1.0	^{79}Br	[1]
χ_{aa} (MHz)	297.2 ± 1.5	^{81}Br	[1]
χ_{bb} (MHz)	-151.5 ± 1.0	^{81}Br	[1]
χ_{cc} (MHz)	-145.7 ± 1.0	^{81}Br	[1]

Experimental Protocols

Detailed methodologies for the key experimental techniques used to study the rotational isomerism of **2-bromoethanol** are provided below.

Temperature-Dependent Infrared Spectroscopy

This technique is employed to determine the enthalpy difference between the conformers by monitoring the temperature dependence of their characteristic vibrational bands.[5][6]

- **Sample Preparation:** **2-bromoethanol** is purified by vacuum distillation to remove any impurities.[6] For vapor-phase measurements, a small amount of the liquid sample is introduced into a variable-temperature gas cell. The cell is then heated, and the pressure is allowed to equilibrate at each target temperature.

- **Data Acquisition:** Infrared spectra are recorded over a range of temperatures (e.g., up to 130°C for **2-bromoethanol**).^{[5][6]} The spectral region containing the C-Br stretching vibrations is of particular interest, as distinct bands for the gauche and anti conformers are often observed.
- **Data Analysis:** The integrated intensities of the absorption bands corresponding to the gauche and anti conformers are measured at each temperature. A van't Hoff plot of the natural logarithm of the ratio of the integrated intensities versus the inverse of the temperature (in Kelvin) is constructed. The slope of this plot is equal to $-\Delta H^\circ/R$, where ΔH° is the enthalpy difference between the conformers and R is the gas constant.

Microwave Spectroscopy

Microwave spectroscopy provides highly precise rotational constants, which can be used to determine the molecular geometry of the conformers.^[1]

- **Sample Introduction:** A sample of **2-bromoethanol** is introduced into the spectrometer, typically as a vapor at low pressure.
- **Spectral Acquisition:** The sample is irradiated with microwave radiation, and the absorption is measured as a function of frequency. For **2-bromoethanol**, only the spectrum of the more stable gauche conformer is typically observed.^[1]
- **Spectral Analysis:** The observed transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C) and, if applicable, nuclear quadrupole coupling constants.^[1] By analyzing the spectra of different isotopic species (e.g., ^{79}Br and ^{81}Br), the positions of the atoms can be determined with high precision, yielding detailed structural information.^[1]

Gas-Phase Electron Diffraction

This method provides information about the radial distribution of atoms in the molecule, allowing for the determination of bond lengths, bond angles, and the relative abundance of conformers.^[4]

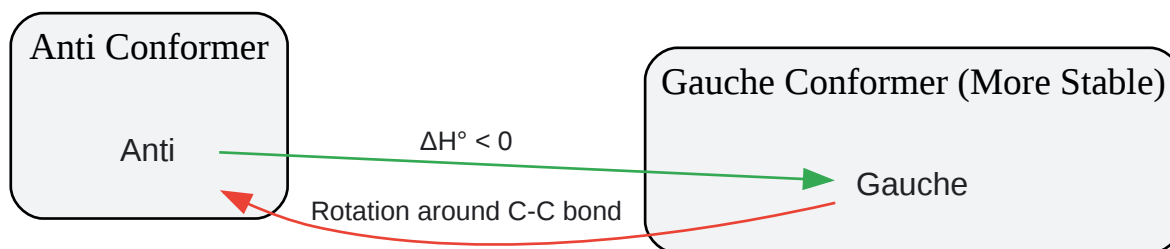
- **Sample Introduction:** A gaseous jet of **2-bromoethanol** is introduced into a high-vacuum chamber.^[4] The experiment is often performed at several different nozzle-tip temperatures to

study the temperature dependence of the conformational equilibrium.

- **Data Acquisition:** A high-energy beam of electrons is passed through the gas jet, and the scattered electrons are detected on a photographic plate or a CCD detector. The scattering pattern consists of a series of concentric rings.
- **Data Analysis:** The intensity of the scattered electrons as a function of the scattering angle is analyzed. This experimental scattering curve is compared to theoretical curves calculated for different molecular geometries and conformer ratios. A least-squares refinement is performed to determine the structural parameters and the relative populations of the gauche and anti conformers that best fit the experimental data.

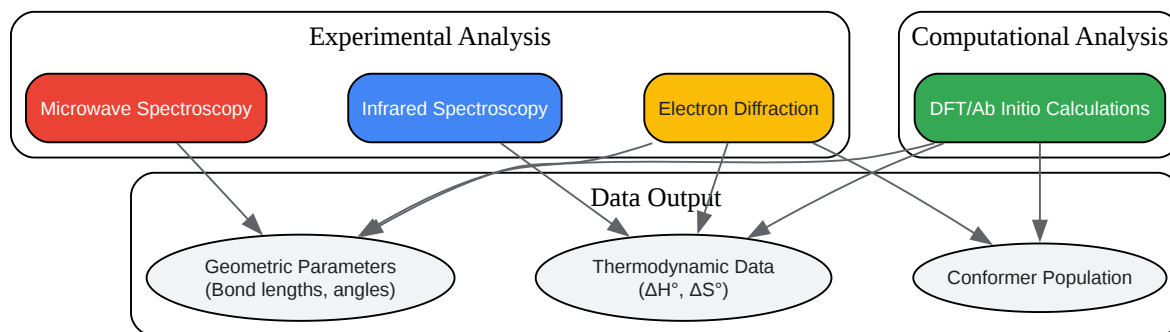
Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the study of **2-bromoethanol**'s rotational isomerism.



[Click to download full resolution via product page](#)

Caption: Conformational equilibrium of **2-bromoethanol**.



[Click to download full resolution via product page](#)

Caption: Experimental and computational workflow.

Conclusion

The rotational isomerism of **2-bromoethanol** is a well-documented phenomenon, with the gauche conformer being favored over the anti conformer due to a stabilizing intramolecular hydrogen bond. A combination of experimental techniques, including infrared and microwave spectroscopy and gas-phase electron diffraction, alongside computational methods, has provided a detailed understanding of the thermodynamic and structural properties of these conformers. The data and protocols presented in this guide offer a comprehensive resource for researchers in chemistry and drug development, highlighting the importance of conformational analysis in understanding molecular behavior and properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]
- 4. Ethanol, 2-bromo- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microcrystal Electron Diffraction of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Rotational Isomerism of 2-Bromoethanol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042945#rotational-isomerism-studies-of-2-bromoethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com